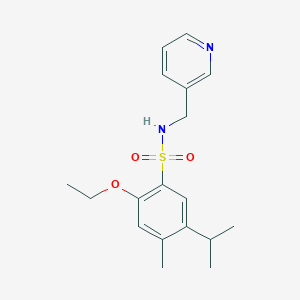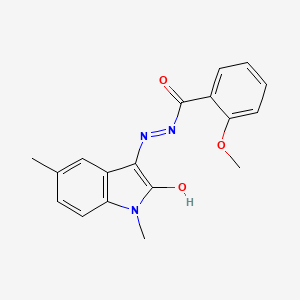
dimethyl 5,5'-thiodi(2-thiophenecarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfur-containing heterocyclic compound with a molecular formula of C14H12O4S2 and a molecular weight of 316.38 g/mol.
Wirkmechanismus
The mechanism of action of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is not well understood. However, it is believed to interact with cellular components such as proteins and enzymes, leading to changes in their activity and function. This can result in various biological effects, including antitumor and neuroprotective activities.
Biochemical and Physiological Effects:
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have neuroprotective effects, protecting neuronal cells against oxidative stress and apoptosis. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dimethyl 5,5'-thiodi(2-thiophenecarboxylate) in lab experiments is its ease of synthesis. The reaction between methyl 2-thiophenecarboxylate and Lawesson's reagent is relatively simple and can be carried out in a single step. Additionally, the compound is stable and can be stored for extended periods of time. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of dimethyl 5,5'-thiodi(2-thiophenecarboxylate). One direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the study of its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its potential as a sensitizer for photovoltaic applications can be further explored. Finally, its interactions with cellular components can be studied in more detail to gain a better understanding of its mechanism of action.
Conclusion:
In conclusion, dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and various biological activities make it a promising compound for further study. The future directions for its study include the development of new synthetic methods, the study of its potential as a drug for the treatment of various diseases, and the exploration of its interactions with cellular components.
Synthesemethoden
The synthesis of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) involves the reaction of methyl 2-thiophenecarboxylate with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is commonly used for the synthesis of thiophene derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms in Lawesson's reagent attack the carbonyl group in the methyl 2-thiophenecarboxylate, leading to the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, it has been used as a building block for the synthesis of semiconducting materials that can be used in electronic devices such as transistors and solar cells. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c1-15-11(13)7-3-5-9(17-7)19-10-6-4-8(18-10)12(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVYIZUKXWSVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SC2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)

![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
